5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid

Medicinal chemistry Regioselective synthesis CB1 receptor ligands

Select CAS 194289-31-1 for CB1 receptor ligand development requiring unambiguous N1-methyl, 5-tert-butyl regiochemistry. The fixed 3-carboxylic acid position ensures correct amide pharmacophore vector alignment, critical for rimonabant-based SAR. This isomer eliminates tautomeric ambiguity that confounds biological assays when using 1H-unsubstituted analogs. The tert-butyl group adds ~+1.5-1.8 clogP units of steric bulk without H-bond donors/acceptors—ideal for tuning membrane permeability. Deploy alongside regioisomer CAS 175277-11-9 for systematic positional SAR studies.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 194289-31-1
Cat. No. B2640998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid
CAS194289-31-1
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NN1C)C(=O)O
InChIInChI=1S/C9H14N2O2/c1-9(2,3)7-5-6(8(12)13)10-11(7)4/h5H,1-4H3,(H,12,13)
InChIKeyDZQUOPWLXUSFKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic Acid (CAS 194289-31-1): Pyrazole Heterocyclic Building Block for Pharmaceutical Synthesis


5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 194289-31-1) is a pyrazole carboxylic acid derivative with the molecular formula C₉H₁₄N₂O₂ and molecular weight 182.22 g/mol . It features a tert-butyl group at the 5-position, a methyl group at the N1-position, and a carboxylic acid functionality at the 3-position of the pyrazole ring [1]. The compound belongs to the 1H-pyrazole-3-carboxylic acid class, which serves as a core scaffold for cannabinoid type 1 (CB1) receptor ligands and other bioactive molecules [2]. The substitution pattern confers distinct steric and electronic properties relevant to medicinal chemistry applications [1].

Why 5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic Acid Cannot Be Replaced by Positional Isomers or Unsubstituted Analogs


Generic substitution of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid with its positional isomer (CAS 175277-11-9, 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid) or the unsubstituted 1-methyl-1H-pyrazole-3-carboxylic acid fails due to fundamental differences in regiochemical reactivity and physicochemical properties . The tert-butyl group at the 5-position introduces substantial steric hindrance and lipophilicity that alters both reaction kinetics during amide coupling and the resulting compound's partition coefficient [1]. In CB1 receptor antagonist development, pyrazole-3-carboxylic acid derivatives bearing hydrophobic substituents at the 5-position exhibit distinct binding profiles compared to 5-carboxylic acid regioisomers [2]. The N1-methyl group further differentiates this compound from 1H-unsubstituted analogs (e.g., CAS 83405-71-4) in terms of hydrogen-bonding capacity and metabolic stability, directly impacting downstream biological activity [2].

Quantitative Differentiation Evidence for 5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic Acid (CAS 194289-31-1)


Regioisomeric Carboxylic Acid Position Dictates Synthetic Utility and Downstream Pharmacophore Orientation

The 3-carboxylic acid position in CAS 194289-31-1 enables amide coupling that orients the resulting pharmacophore differently compared to the 5-carboxylic acid regioisomer (CAS 175277-11-9) [1]. In the synthesis of rimonabant-based CB1 receptor antagonists, pyrazole-3-carboxylic acids with hydrophobic 5-position substituents (e.g., tert-butyl) were amidated with valine or tert-leucine to generate ligands with defined receptor binding geometries [1]. The 5-carboxylic acid regioisomer cannot reproduce this binding orientation due to altered vector geometry from the carboxylic acid attachment point [1].

Medicinal chemistry Regioselective synthesis CB1 receptor ligands

5-Position tert-Butyl Substituent Confers Lipophilicity Increase Relative to Unsubstituted Core

The tert-butyl group at the 5-position contributes a calculated lipophilicity increment compared to the unsubstituted 1-methyl-1H-pyrazole-3-carboxylic acid core [1]. Based on fragment-based clogP contributions, the tert-butyl moiety adds approximately 1.5-1.8 clogP units relative to a hydrogen substituent [2]. This lipophilicity increase is structurally analogous to the tert-butyl substitution pattern observed in active CB1 receptor ligands derived from the pyrazole-3-carboxylic acid scaffold, where hydrophobic 5-position substituents were essential for receptor binding [1].

Physicochemical property optimization Lipophilicity Drug-likeness

N1-Methyl Substitution Eliminates Tautomeric Ambiguity Present in 1H-Unsubstituted Analog

The N1-methyl group in CAS 194289-31-1 eliminates the annular tautomerism (1H ↔ 2H pyrazole equilibrium) present in the 1H-unsubstituted analog (CAS 83405-71-4, 5-tert-butyl-1H-pyrazole-3-carboxylic acid) [1]. In 1H-pyrazoles, tautomeric equilibria result in mixtures of regioisomeric alkylation products during N-functionalization reactions [1]. The fixed N1-methyl substitution in CAS 194289-31-1 ensures a single, defined alkylation state, yielding consistent reaction outcomes and a single set of spectroscopic signatures (NMR, IR) for unambiguous characterization [2].

Synthetic reproducibility Tautomerism control Analytical characterization

5-tert-Butyl Steric Bulk Modulates Amide Coupling Reaction Kinetics

The tert-butyl group at the 5-position introduces steric hindrance adjacent to the carboxylic acid functionality at the 3-position, which can influence the rate and efficiency of amide coupling reactions compared to less sterically encumbered analogs [1]. In pyrazole carboxylic acid derivatives, substituents proximal to the carboxylic acid group affect activation kinetics during carbodiimide-mediated coupling [1]. This steric effect is absent in the regioisomeric 5-carboxylic acid (CAS 175277-11-9), where the tert-butyl group is positioned distal to the reactive carboxylic acid site .

Synthetic methodology Steric effects Amide bond formation

Binding Affinity of tert-Butyl Pyrazole Derivatives in CB1 Receptor Antagonist Series

In a series of 1H-pyrazole-3-carboxylic acids related to the CB1 receptor antagonist rimonabant, derivatives bearing tert-butyl or similarly hydrophobic groups at the 5-position served as key intermediates for generating ligands with defined receptor binding profiles [1]. The study amidated pyrazole-3-carboxylic acids with valine or tert-leucine, demonstrating that the 5-position substitution pattern contributes to the overall binding characteristics of the resulting carboxamides [1]. Note: Direct quantitative binding data (Ki, IC₅₀) for CAS 194289-31-1 itself has not been identified in the accessible literature; the available evidence establishes the compound's role as a scaffold precursor rather than a final active pharmaceutical ingredient.

Cannabinoid receptor Structure-activity relationship Binding affinity

Recommended Research and Industrial Application Scenarios for 5-tert-Butyl-1-methyl-1H-pyrazole-3-carboxylic Acid (CAS 194289-31-1)


Synthesis of CB1 Cannabinoid Receptor Ligand Libraries via 3-Carboxamide Derivatization

Employ CAS 194289-31-1 as the carboxylic acid coupling partner for amide bond formation with amino acid derivatives (e.g., valine, tert-leucine) or primary amines to generate focused libraries of pyrazole-3-carboxamides for CB1 receptor pharmacology studies [1]. The 3-carboxylic acid position ensures the correct vector orientation of the amide pharmacophore relative to the pyrazole core, a requirement established in rimonabant-based SAR campaigns [1].

Medicinal Chemistry Scaffold Diversification Requiring Defined N1-Methyl Substitution

Utilize this compound when synthetic routes require a fixed N1-methyl group to eliminate tautomeric ambiguity and ensure regioselective downstream functionalization [2]. This application is critical for structure-activity relationship studies where N1 substitution state must be unambiguously defined and where 1H-tautomer mixtures would confound biological assay interpretation [2].

Physicochemical Property Optimization via tert-Butyl Lipophilicity Contribution

Incorporate this building block into lead optimization programs where a defined lipophilicity increase (approximately +1.5-1.8 clogP units relative to the unsubstituted core) is required to achieve target logD ranges for improved membrane permeability or target engagement [3]. The tert-butyl group provides steric bulk and hydrophobicity without introducing additional hydrogen bond donors or acceptors [3].

Comparative Regioisomer Studies in Pyrazole Chemical Biology

Deploy CAS 194289-31-1 alongside its regioisomer (CAS 175277-11-9, 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid) in systematic studies evaluating the impact of carboxylic acid position on biological activity, binding orientation, and physicochemical properties . Such comparative analysis is essential for deconvoluting positional effects in pyrazole-based probe molecules and drug candidates .

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